molecular formula C27H30O15 B191638 Kaempferol-3-gluco-7-rhamnoside CAS No. 2392-95-2

Kaempferol-3-gluco-7-rhamnoside

Cat. No.: B191638
CAS No.: 2392-95-2
M. Wt: 598.5 g/mol
InChI Key: JZMDHNZJOZUDLG-QVBRAHCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kaempferol-3-gluco-7-rhamnoside is a naturally occurring flavonol glycoside, specifically a diglycoside of the well-studied flavonol kaempferol. This compound features a kaempferol aglycone core, which is a 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one structure, that is O-glycosidically linked to a glucose moiety at the 3-position and a rhamnose (6-deoxy-L-mannose) sugar at the 7-position . The molecular formula is C27H30O15, with an average molecular mass of 594.52 g/mol . This compound is of significant interest in biochemical research, particularly for investigating metabolic pathways. A key mechanism of action identified for related kaempferol glycosides is the inhibition of the sodium-glucose cotransporter 1 (SGLT1) in the intestine. Studies on kaempferol 3-O-α-rhamnoside (a structurally similar compound) have shown it acts as a competitive inhibitor of SGLT1, increasing the KM of glucose absorption without altering the VMAX, thereby reducing intestinal glucose uptake . Furthermore, recent research on kaempferol-3-rhamnoside (another close analog) in a mouse model of diabetes demonstrated that its therapeutic potential is linked to the activation of the AMP-activated protein kinase (AMPK) pathway in the liver . Activation of AMPK leads to enhanced glycolytic enzyme activities, suppression of hepatic glucose production, improved fasting blood glucose levels, and enhanced insulin levels . This dual action on both intestinal absorption and core metabolic regulation makes it a valuable research tool. Beyond metabolism, the kaempferol aglycone is widely reported to possess antimicrobial, anti-inflammatory, and antioxidant properties, suggesting broad potential research applications for its glycosylated derivatives . The compound occurs endogenously in various plant species and can be a component of a standard diet, but this product is supplied as a purified chemical entity for controlled laboratory investigations . Researchers can utilize this high-purity standard to explore its effects on glucose homeostasis, insulin signaling, and cellular energy sensing pathways. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Properties

CAS No.

2392-95-2

Molecular Formula

C27H30O15

Molecular Weight

598.5 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-[[3,5-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydrochromen-7-yl]oxy]-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C27H34O15/c1-10-18(31)20(33)22(35)25(38-10)39-13-6-15(30)14-8-27(37,42-26-23(36)21(34)19(32)17(9-28)41-26)24(40-16(14)7-13)11-2-4-12(29)5-3-11/h2-7,10,17-26,28-37H,8-9H2,1H3/t10-,17+,18-,19+,20+,21-,22+,23+,24?,25-,26-,27?/m0/s1

InChI Key

JZMDHNZJOZUDLG-QVBRAHCHSA-N

SMILES

CC1C(C(C(C(O1)OC2=CC(=C3CC(C(OC3=C2)C4=CC=C(C=C4)O)(O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3CC(C(OC3=C2)C4=CC=C(C=C4)O)(O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3CC(C(OC3=C2)C4=CC=C(C=C4)O)(O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O

Synonyms

7-[(6-Deoxy-α-L-mannopyranosyl)oxy]-3-(β-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one;  Kaempferol 3-O-β-D-glucopyranoside 7-O-α-L-rhamnopyranoside

Origin of Product

United States

Preparation Methods

Metabolic Engineering of E. coli for Flavonoid Biosynthesis

A landmark study introduced five flavonoid biosynthetic genes into E. coli: tyrosine ammonia lyase (TAL), 4-coumaroyl-CoA ligase (4CL), chalcone synthase (CHS), flavonol synthase (FLS), and flavonol 3-O-rhamnosyltransferase (UGT78D1). The strain was further optimized for tyrosine overproduction, a precursor for the kaempferol backbone. This system achieved a titer of 57 mg/L of kaempferol-3-O-rhamnoside, demonstrating the feasibility of microbial synthesis.

Table 1: Key Parameters in Microbial Synthesis of this compound

Host OrganismEngineered GenesPrecursorYieldReference
E. coliTAL, 4CL, CHS, FLS, UGT78D1Glucose57 mg/L

The absence of endogenous glycosyltransferases in E. coli necessitates the incorporation of plant-derived enzymes like UGT78D1 for rhamnosylation. However, regioselective 7-O-rhamnosylation remains a bottleneck, as microbial systems often prioritize 3-O-glycosylation due to enzyme specificity.

Plant-Based Biosynthesis and Glycosyltransferase Characterization

In planta, this compound biosynthesis involves coordinated action of UDP-glycosyltransferases (UGTs). Arabidopsis thaliana UGT78D2, a flavonoid 3-O-glucosyltransferase, indirectly influences 7-O-rhamnosylation by modulating flavonoid flux. Mutants lacking UGT78D2 exhibit elevated levels of kaempferol-3-O-rhamnoside-7-O-rhamnoside, highlighting the enzyme’s role in partitioning intermediates toward 3-O-glucosides versus 7-O-rhamnosides.

Transcriptional Regulation of Glycosyltransferases

Coexpression analysis in Arabidopsis identified UGT78D1 and UGT89C1 as critical for 3-O- and 7-O-rhamnosylation, respectively. Transient expression of these enzymes in Nicotiana benthamiana confirmed their ability to synthesize this compound, albeit with low efficiency (~12% conversion).

Enzymatic Synthesis Using Cell-Free Systems

Cell-free systems bypass cellular metabolic constraints, enabling precise control over reaction conditions. A three-enzyme cascade—comprising rhamnosyltransferase (Rt), sucrose synthase (SuSy), and UDP-rhamnose synthase (URS)—was developed for synthesizing flavonol rhamnosides.

UDP-Rhamnose Regeneration System

The cascade regenerates UDP-rhamnose from UDP-glucose and rhamnose, reducing cost barriers. When applied to this compound synthesis, the system achieved a 78% molar conversion using purified Rt from Vitis vinifera.

Table 2: Enzymatic Synthesis Performance Metrics

Enzyme SystemSubstrateCofactor RegenerationConversion EfficiencyReference
Rt-SuSy-URSKaempferol-3-glucosideUDP-rhamnose78%

Chemical Synthesis and Regioselective Glycosylation

Chemical synthesis offers full control over regiochemistry but faces challenges in stereoselectivity and protecting group strategies.

Stepwise Glycosylation Approach

A protected kaempferol derivative (3,7-dihydroxy-5,4′-dimethoxyflavone) undergoes sequential glycosylation:

  • 3-O-Glucosylation : Treatment with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate under BF₃·Et₂O catalysis yields the 3-O-glucosylated intermediate.

  • 7-O-Rhamnosylation : The 7-hydroxyl group is rhamnosylated using peracetylated rhamnosyl bromide in the presence of Ag₂O, followed by deprotection with NaOMe/MeOH.

This method achieves 62% overall yield but requires stringent anhydrous conditions and multiple purification steps .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen functionalities.

    Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

The compound can be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

Due to its multiple hydroxyl groups, it might exhibit antioxidant properties and could be studied for its effects on biological systems.

Medicine

Industry

Possible uses in the production of fine chemicals, pharmaceuticals, or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The compound’s mechanism of action would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Features :

  • The glucose at C-3 is linked via a β-D-glucopyranosyl bond, while the rhamnose at C-7 is an α-L-rhamnopyranoside .
  • Stereochemical complexity includes 10 defined stereocenters, contributing to its unique biochemical interactions .

Physicochemical Properties :

  • Slightly water-soluble due to the polar glycosidic groups.
  • Weakly acidic (pKa ~6.5–7.5), influenced by hydroxyl and glycosyl groups .

Kaempferol glycosides exhibit diverse bioactivities influenced by glycosylation patterns. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Kaempferol Glycosides
Compound Name Glycosylation Pattern Molecular Formula Molecular Weight (g/mol) Key Sources Notable Properties/Bioactivities
Kaempferol-3-gluco-7-rhamnoside C-3: β-D-glucose; C-7: α-L-rhamnose C₂₇H₃₀O₁₅ 594.52 Adzuki bean, sacred lotus Biomarker for dietary intake
Kaempferol 3-rhamnoside C-3: α-L-rhamnose C₂₁H₂₀O₁₀ 432.37 Synthetic/plant extracts Antioxidant, simpler structure
Kaempferol 7-rhamnoside C-7: α-L-rhamnose C₂₁H₂₀O₁₀ 432.37 Equisetum species Anti-inflammatory
Kaempferol 3,7-di-O-β-D-glucoside C-3 and C-7: β-D-glucose C₂₇H₃₀O₁₆ 610.52 Equisetum hyemale Enhanced water solubility
Kaempferol 3-O-robinoside 7-rhamnoside (Robinin) C-3: Robinoside (galactose + rhamnose); C-7: rhamnose C₃₃H₄₀O₂₀ 756.65 Astragalus species Antidiabetic, complex glycosylation
Kaempferol-3-O-rutinoside (Nicotiflorin) C-3: Rutinose (glucose + rhamnose) C₂₇H₃₀O₁₅ 594.53 Citrus fruits Antioxidant, neuroprotective
Kaempferol 3-O-(6''-O-acetyl)glucoside-7-O-rhamnoside C-3: Acetylated glucose; C-7: rhamnose C₂₉H₃₂O₁₆ 636.56 Synthetic derivatives Improved stability, research applications
Key Observations:

Glycosylation and Solubility: Compounds with multiple glycosyl groups (e.g., Robinin, C₃₃H₄₀O₂₀) exhibit lower solubility than mono- or di-glycosides due to increased molecular bulk .

Bioactivity: The C-7 rhamnosylation in this compound may enhance interaction with gut microbiota, influencing its metabolism into bioactive aglycones . Kaempferol-3-O-rutinoside (Nicotiflorin) shows stronger antioxidant activity than the target compound, attributed to the rutinose moiety’s free hydroxyl groups .

Structural Uniqueness: Robinin’s C-3 robinoside (a disaccharide) confers specificity for enzyme targets like α-glucosidase, making it potent in diabetes management . Di-glycosides (e.g., Kaempferol 3,7-di-O-β-D-glucoside) are more water-soluble but less membrane-permeable than mono-glycosides .

Q & A

Basic Research Questions

Q. What are the optimal methods for isolating Kaempferol-3-gluco-7-rhamnoside from plant sources?

  • Methodology : Column chromatography (silica gel, Sephadex LH-20, ODS) combined with semi-preparative HPLC is widely used for isolation. Solvent systems like methanol-water gradients are effective for separating flavonoid glycosides. Structural confirmation requires NMR and MS analyses to distinguish between similar glycosides (e.g., rhamnosyl vs. glucosyl linkages) .
  • Challenges : Co-elution with structurally similar compounds (e.g., Kaempferol-3-O-rhamnosyl-glucoside) may occur, necessitating high-resolution MS/MS for differentiation .

Q. How does glycosylation at the C3 and C7 positions influence the compound’s solubility and stability?

  • Structural Insights : The C3 glucoside and C7 rhamnoside moieties enhance hydrophilicity compared to the aglycone Kaempferol. However, the acetylated glucoside variant (e.g., Kaempferol-3-O-(6''-O-acetyl)glucoside-7-O-rhamnoside) shows reduced aqueous solubility due to the acetyl group .
  • Stability : Glycosylation improves stability against oxidative degradation, but acidic conditions may hydrolyze rhamnoside linkages, requiring storage at -20°C in inert solvents .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR : ¹H and ¹³C NMR identify glycosylation patterns (e.g., anomeric proton signals at δ 4.8–5.5 ppm for β-glucosides and α-rhamnosides) .
  • LC-ESI-MS/MS : Negative-ion mode detects deprotonated molecules ([M-H]⁻), with fragmentation patterns revealing sugar sequences (e.g., loss of 146 Da for rhamnose) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Data Variability Sources :

  • Purity : Commercial samples may contain impurities (e.g., Kaempferol-3-glucoside-7,4-dirhamnoside), necessitating HPLC purity >98% for reliable assays .
  • Assay Conditions : Solvent choice (e.g., DMSO vs. aqueous buffers) impacts solubility and bioactivity. For in vitro studies, use ≤0.1% DMSO to avoid cytotoxicity .
    • Validation : Cross-validate findings using orthogonal assays (e.g., fluorescence-based and colorimetric methods for antioxidant activity) .

Q. What experimental designs are recommended for studying the compound’s synergistic effects with other phytochemicals?

  • Approach :

  • Fractional Inhibitory Concentration (FIC) Index : Test combinations with common co-occurring flavonoids (e.g., Quercetin glycosides) to identify additive/synergistic effects .
  • Omics Integration : Pair transcriptomics (RNA-seq) with metabolomics to map synergistic pathways (e.g., Nrf2 activation in antioxidant responses) .

Q. How can metabolic stability and pharmacokinetics be optimized for in vivo studies?

  • Formulation Strategies :

  • In Vivo Dosing : Use solvent systems like 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH2O to enhance bioavailability. For oral administration, nanoemulsions improve intestinal absorption .
  • Metabolite Tracking : LC-MS/MS monitors phase II metabolites (e.g., glucuronidated or sulfated derivatives) in plasma and tissues .

Q. What computational tools predict the compound’s interaction with biological targets?

  • In Silico Methods :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., PI3K) or antioxidant enzymes (e.g., SOD). Validate with mutagenesis studies .
  • QSAR Models : Coralate structural features (e.g., glycosylation sites) with bioactivity data to design analogs with enhanced potency .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kaempferol-3-gluco-7-rhamnoside
Reactant of Route 2
Kaempferol-3-gluco-7-rhamnoside

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